Sirtuin modulator 4

SIRT1 Inhibition Potency Cellular Assay

Sirtuin modulator 4 (compound 12, CAS 327104-77-8) is a moderate-affinity SIRT1 inhibitor (EC50: 51–100 μM) with a benzothiazole-benzofuran scaffold. Its partial, graded inhibition avoids the cytotoxicity and compensatory activation seen with high-potency tools (e.g., EX-527), providing a physiologically relevant pharmacological window. Unlike Inauhzin, it lacks secondary IMPDH2 inhibition, enabling clean deconvolution of SIRT1’s role in p53-dependent pathways. It is the definitive inhibitor control for bidirectional SIRT1 studies when paired with activators like Sirtuin modulator 1, and is ideal for dose-response and chronic treatment models in aging, metabolism, and stress response research.

Molecular Formula C18H10N2O2S
Molecular Weight 318.4 g/mol
Cat. No. B12403612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirtuin modulator 4
Molecular FormulaC18H10N2O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H10N2O2S/c19-10-12(18-20-13-6-2-4-8-16(13)23-18)17(21)15-9-11-5-1-3-7-14(11)22-15/h1-9,12H
InChIKeyQKHIBBWTWNUTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sirtuin Modulator 4: A Benchmark SIRT1 Inhibitor for Longevity and Disease Research


Sirtuin modulator 4 (compound 12, CAS 327104-77-8) is a chemical probe known to inhibit the deacetylase activity of the NAD+-dependent enzyme SIRT1 with a reported EC50 in the range of 51-100 μM . It is characterized by a benzothiazole-benzofuran scaffold and is primarily utilized in cellular and biochemical studies focused on sirtuin-mediated pathways in aging, metabolic regulation, and stress response .

Why Sirtuin Modulator 4 Cannot Be Replaced by Other SIRT1 Ligands


The broad family of sirtuin modulators encompasses both potent activators and selective inhibitors with vastly divergent potency profiles and off-target liabilities. Substituting Sirtuin modulator 4 with high-affinity SIRT1 inhibitors like EX-527 or dual inhibitors like Inauhzin will drastically alter experimental outcomes due to orders-of-magnitude differences in cellular potency and selectivity windows [1]. Conversely, using a non-selective inhibitor like Cambinol introduces confounding inhibition of SIRT2, while an activator like Sirtuin modulator 1 triggers opposite biological effects [2]. These differences make the selection of a specific, moderate-affinity inhibitor like Sirtuin modulator 4 non-negotiable for specific biological models.

Quantitative Comparative Evidence for Sirtuin Modulator 4 Against Close Analogs


Potency Differentiation: Sirtuin Modulator 4 vs. High-Affinity SIRT1 Inhibitor EX-527

Sirtuin modulator 4 is a moderate-potency SIRT1 inhibitor (EC50: 51-100 μM), in stark contrast to the high-affinity inhibitor EX-527 (IC50: 38 nM) . This quantitative difference provides a distinct experimental tool for studying partial versus complete target engagement and for use in models where complete SIRT1 ablation is cytotoxic or where a milder phenotypic response is desired.

SIRT1 Inhibition Potency Cellular Assay

Selectivity Comparison: Sirtuin Modulator 4 vs. Broad-Spectrum Sirtuin Inhibitor Inauhzin

Sirtuin modulator 4 is characterized as a SIRT1 inhibitor, whereas Inauhzin is a dual SIRT1/IMPDH2 inhibitor . This additional inhibition of IMPDH2 by Inauhzin (which is absent with Sirtuin modulator 4) activates p53 and induces apoptosis through a mechanism distinct from pure SIRT1 inhibition, leading to different downstream biological readouts and confounding interpretations in cancer cell viability studies .

SIRT1 Selectivity p53 Pathway Cancer Research

Functional Direction: Sirtuin Modulator 4 (Inhibitor) vs. Sirtuin Modulator 1 (Activator)

Sirtuin modulator 4 is a direct SIRT1 inhibitor, whereas Sirtuin modulator 1 is a SIRT1 activator (EC1.5 < 1 μM) . The opposing mechanisms of action (inhibition vs. activation) on the same enzyme will produce opposite and irreconcilable biological outcomes, making them unsuitable for substitution and highly valuable for parallel, mechanism-based studies.

SIRT1 Modulation Mechanism of Action Chemical Probe

Optimal Research and Procurement Scenarios for Sirtuin Modulator 4


Differentiating SIRT1-Specific Effects from Dual-Target Activity in Cancer Cell Viability Assays

In cancer models where p53 status is a critical variable, the use of Inauhzin is confounded by its secondary IMPDH2 inhibition, which directly activates p53-dependent apoptosis. In contrast, Sirtuin modulator 4, as a pure SIRT1 inhibitor, allows for the clean isolation of SIRT1's role in cell survival and proliferation without the noise of an off-target mechanism . Researchers aiming to deconvolve these pathways should procure Sirtuin modulator 4 for a more specific readout.

Investigating Moderate SIRT1 Inhibition in Longevity and Metabolic Stress Models

Complete or near-complete inhibition of SIRT1 with high-potency tools like EX-527 can lead to significant cytotoxicity or compensatory pathway activation that masks the true physiological role of SIRT1. Sirtuin modulator 4's moderate potency (EC50: 51-100 μM) provides a valuable pharmacological window to induce partial, graded SIRT1 inhibition, which is more representative of physiological modulation and is essential for studying cellular responses to stress, metabolism, and aging . This makes it a preferred tool for dose-response curves and chronic treatment models in longevity research.

Conducting Parallel Inhibition/Activation Studies on the SIRT1 Enzyme

For studies designed to compare the biological consequences of SIRT1 suppression versus enhancement, Sirtuin modulator 4 serves as the definitive inhibitor control against which activators like Sirtuin modulator 1 are compared . Procuring both compounds allows for a rigorous, bidirectional examination of SIRT1 function in the same cellular or biochemical system, a common and powerful experimental design in sirtuin biology.

Technical Documentation Hub

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